Methyl 4-(2-methylpropanoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-methylpropanoyl)benzoate is an organic compound that belongs to the class of esters. It is characterized by a benzoate group attached to a methyl 4-(2-methylpropanoyl) group. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 4-(2-methylpropanoyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. The use of p-toluenesulfonic acid as a catalyst is common, and the reaction is conducted at elevated temperatures (95-105°C) to enhance the reaction rate . The process involves the separation of methanol and water by distillation to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methylpropanoyl)benzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated benzoate derivatives.
Scientific Research Applications
Methyl 4-(2-methylpropanoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-methylpropanoyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-(2-methylpropanoyl)benzoate can be compared with other similar compounds such as:
Methyl 4-methoxybenzoate: Known for its use as a flavoring agent and in organic synthesis.
Methyl 4-hydroxybenzoate: Commonly used as a preservative in cosmetics and pharmaceuticals.
Methyl 4-(benzoylamino)methoxybenzoate: Used in pharmaceutical intermediates and organic synthesis.
These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its diverse uses and chemical properties.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-(2-methylpropanoyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)11(13)9-4-6-10(7-5-9)12(14)15-3/h4-8H,1-3H3 |
InChI Key |
FDFGUTZYPYEQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.